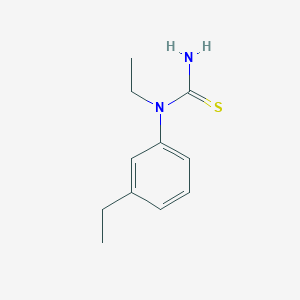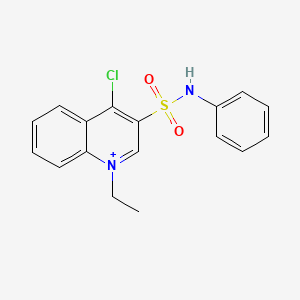
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- is an organic compound with a unique structure that includes a pentynone backbone substituted with a methoxyphenyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- can be achieved through several methods. One common approach involves the use of indium(I) bromide-promoted stereoselective preparation. This method involves sequential intermolecular aldol-type coupling and elimination reactions of α,α-dichloroketones with aldehydes . The reaction conditions typically include the use of indium(I) bromide as a catalyst, which promotes the formation of (E)-α,β-unsaturated ketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., indium(I) bromide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the presence of other reagents. Its effects on biological systems may involve interactions with enzymes, receptors, or other biomolecules, leading to specific biochemical outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-1-phenyl-2-pentyn-1-one: This compound shares a similar pentynone backbone but differs in the presence of a hydroxy group and a phenyl group instead of a methoxyphenyl group.
1,5-Diphenyl-2-penten-1-one: This compound has a similar structure but includes a diphenyl group and a pentenone backbone.
Uniqueness
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxyphenyl group and dimethyl substitution make it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
603126-38-1 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-4,4-dimethylpent-2-yn-1-one |
InChI |
InChI=1S/C14H16O2/c1-14(2,3)10-9-13(15)11-5-7-12(16-4)8-6-11/h5-8H,1-4H3 |
InChI-Schlüssel |
UTPNVHJXOLDLHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CC(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)


![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)


![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)



![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
